molecular formula C8H6ClNO5 B1296032 (2-Chloro-4-nitrophenoxy)acetic acid CAS No. 5037-04-7

(2-Chloro-4-nitrophenoxy)acetic acid

Cat. No.: B1296032
CAS No.: 5037-04-7
M. Wt: 231.59 g/mol
InChI Key: FYZKTYNLLVGHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a nitro group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-nitrophenoxy)acetic acid typically involves the reaction of 2-chloro-4-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Commonly, the reaction is carried out in a solvent like dimethyl sulfoxide or acetonitrile, and the temperature is maintained around 60-80°C to ensure a high yield of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Chloro-4-nitrophenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. For instance, as a potential herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The nitro group and chlorine atom play crucial roles in enhancing its biological activity by affecting its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

  • (4-Chloro-2-nitrophenoxy)acetic acid
  • (2,4-Dichlorophenoxy)acetic acid
  • (2-Nitrophenoxy)acetic acid

Comparison:

(2-Chloro-4-nitrophenoxy)acetic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKTYNLLVGHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298563
Record name (2-chloro-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5037-04-7
Record name 5037-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-chloro-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-Chloro-4-nitrophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.